Mandelic acid, alpha-isopropyl-, 2-(1-methyl-1,2,3,6-tetrahydro-4-pyridyl)ethyl ester

Catalog No.
S15961928
CAS No.
93101-40-7
M.F
C19H27NO3
M. Wt
317.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mandelic acid, alpha-isopropyl-, 2-(1-methyl-1,2,3...

CAS Number

93101-40-7

Product Name

Mandelic acid, alpha-isopropyl-, 2-(1-methyl-1,2,3,6-tetrahydro-4-pyridyl)ethyl ester

IUPAC Name

2-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl 2-hydroxy-3-methyl-2-phenylbutanoate

Molecular Formula

C19H27NO3

Molecular Weight

317.4 g/mol

InChI

InChI=1S/C19H27NO3/c1-15(2)19(22,17-7-5-4-6-8-17)18(21)23-14-11-16-9-12-20(3)13-10-16/h4-9,15,22H,10-14H2,1-3H3

InChI Key

ACUUGWZGMVEBOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=CC=C1)(C(=O)OCCC2=CCN(CC2)C)O

Mandelic acid, alpha-isopropyl-, 2-(1-methyl-1,2,3,6-tetrahydro-4-pyridyl)ethyl ester is a chemical compound with the molecular formula C18H26NO3C_{18}H_{26}NO_3. It is also known by several synonyms, including 4-(1-Methyl-1,2,3,6-tetrahydropyridyl)methyl isopropylphenylglycolate hydrochloride. The compound features a mandelic acid structure modified with an isopropyl group and a tetrahydropyridine moiety, which contributes to its unique properties and potential applications in various fields.

The reactivity of mandelic acid derivatives typically includes esterification and hydrolysis reactions. In the case of mandelic acid, alpha-isopropyl-, 2-(1-methyl-1,2,3,6-tetrahydro-4-pyridyl)ethyl ester, it can undergo hydrolysis to regenerate mandelic acid and the corresponding alcohol upon treatment with water or in the presence of acids or bases. Additionally, this compound may participate in nucleophilic substitution reactions due to the presence of the tetrahydropyridine group.

The synthesis of mandelic acid derivatives generally involves the condensation of mandelic acid with amines or alcohols. A common approach for synthesizing mandelic acid, alpha-isopropyl-, 2-(1-methyl-1,2,3,6-tetrahydro-4-pyridyl)ethyl ester may include:

  • Esterification: Reacting mandelic acid with an isopropanol derivative in the presence of an acid catalyst.
  • Formation of Tetrahydropyridine: This can be achieved through cyclization reactions involving appropriate precursors that yield the desired tetrahydropyridine structure.

These methods allow for the introduction of both the isopropyl and tetrahydropyridine functionalities into the mandelic acid framework.

Mandelic acid derivatives are utilized in various applications across different fields:

  • Pharmaceuticals: Potential use as intermediates in drug synthesis or as active pharmaceutical ingredients due to their biological activities.
  • Cosmetics: Mandelic acid is known for its exfoliating properties and is used in skincare formulations.
  • Agriculture: Some derivatives may have applications as agrochemicals or biocides.

Research on the interaction of mandelic acid derivatives with biological targets is limited but essential for understanding their therapeutic potential. Studies often focus on how these compounds interact with enzymes or receptors relevant to diseases they may treat. For instance, exploring interactions with microbial enzymes could reveal insights into their antimicrobial efficacy.

Several compounds share structural similarities with mandelic acid, alpha-isopropyl-, 2-(1-methyl-1,2,3,6-tetrahydro-4-pyridyl)ethyl ester. Below are some notable examples:

Compound NameMolecular FormulaKey Features
Mandelic AcidC8H8O3C_{8}H_{8}O_{3}Simple structure; used in cosmetics and pharmaceuticals
4-(1-Methyl-1,2,3,6-tetrahydropyridyl)methyl isopropylphenylglycolate hydrochlorideC18H26ClNO3C_{18}H_{26}ClNO_{3}Similar pyridine structure; potential pharmaceutical applications
Mandelic Acid, alpha-(3-methylbut-1-yn-3-en-1-yl)C20H23NO3C_{20}H_{23}NO_{3}Contains additional functional groups; studied for various biological activities

The uniqueness of mandelic acid, alpha-isopropyl-, 2-(1-methyl-1,2,3,6-tetrahydro-4-pyridyl)ethyl ester lies in its specific combination of a mandelic acid backbone with an isopropyl group and a tetrahydropyridine moiety. This structural arrangement may confer distinct biological activities compared to other similar compounds.

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

317.19909372 g/mol

Monoisotopic Mass

317.19909372 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-15-2024

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